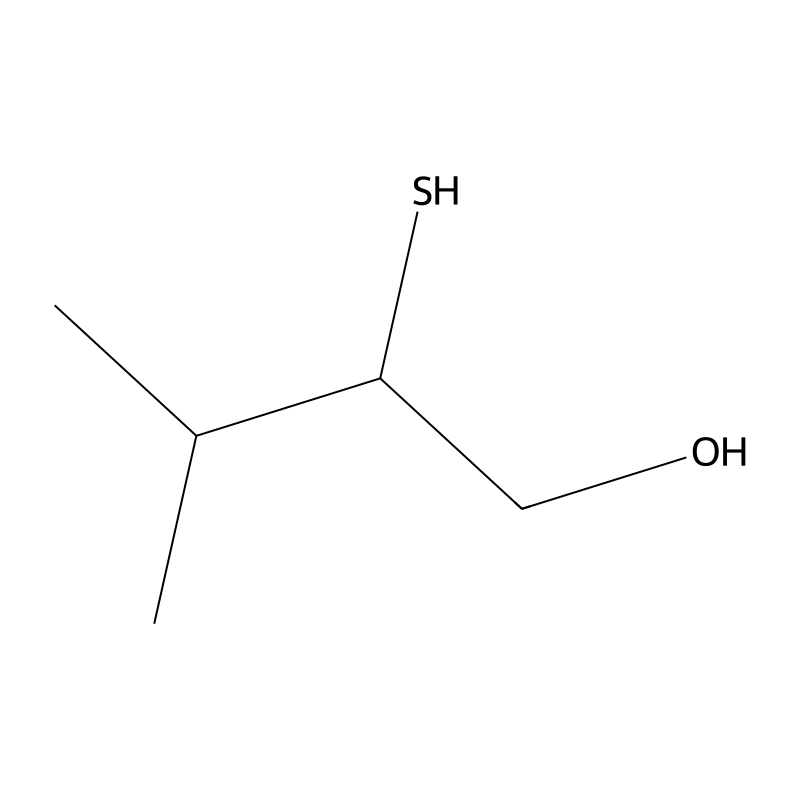

2-Mercapto-3-methyl-1-butanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Mercapto-3-methyl-1-butanol, also known as 2-mercapto-3-methylbutan-1-ol, is an organosulfur compound characterized by its strong, distinctive odor often described as "onion-like" or "catty." It has the chemical formula C₅H₁₂OS and features a primary alcohol group and a thiol group attached to the β-carbon relative to the alcohol. This compound is notable for its occurrence in various biological systems and food products, particularly in the brewing industry, where it can impart off-flavors to beer. Its presence is also significant in the aroma profiles of certain wines and fruits, such as Sauvignon Blanc and passion fruit juice .

Identification and Properties:

-Methyl-2-sulfanylbutan-1-ol, also known as 2-mercapto-3-methyl-1-butanol or MMB, is an organic compound classified as an alkanethiol. It possesses a thiol group (-SH) and a primary alcohol group (-OH) attached to a four-carbon chain with a methyl group at position 3 and a sulfur atom at position 2.

- Chemical formula: C5H12OS PubChem, National Institutes of Health: )

- Molecular weight: 120.21 g/mol National Institute of Standards and Technology: )

Occurrence and Formation:

MMB is naturally found in various plant and animal sources. It contributes to the aroma of Sauvignon Blanc grapes and has been identified in coffee, passion fruit juice, and the urine of cats and other felines Wikipedia: . Additionally, MMB can be formed through the breakdown of certain amino acids in the human body, acting as a metabolite PubChem, National Institutes of Health: ).

Research Applications:

While the specific research applications of 3-methyl-2-sulfanylbutan-1-ol are still being explored, it holds potential in various fields:

- Flavor and Fragrance Research: Due to its distinctive odor profile, MMB is being investigated for its potential use as a flavoring agent or fragrance component, particularly in the food and beverage industry Wikipedia: .

- Biomarker Discovery: As a metabolite in humans and other mammals, MMB has the potential to be explored as a potential biomarker for certain physiological processes or disease states. However, further research is needed to establish its validity and specificity for such applications.

- Chemical Synthesis: The unique chemical structure of MMB might be of interest for synthetic chemists studying the development of novel materials or compounds with specific functionalities.

The chemistry of 2-mercapto-3-methyl-1-butanol involves several key reactions. It can be synthesized through various methods, including the reaction of precursors during fermentation processes. For instance, during beer production, it is believed to form from the hot aeration of brewer's wort, where it can arise from specific precursors like cysteine conjugates . The compound can also undergo oxidation and enzymatic degradation, particularly by salivary enzymes, leading to its breakdown into less volatile compounds .

2-Mercapto-3-methyl-1-butanol plays a role as a semiochemical in animal behavior, particularly among felids. It is significant for male scent-marking, influencing mating behaviors through olfactory signaling. Additionally, while not essential for basic metabolic processes, it may have roles in signaling and defense mechanisms within organisms . Its detection threshold is notably low, making it a potent odorant even at minimal concentrations .

The synthesis of 2-mercapto-3-methyl-1-butanol can be achieved through several methods:

- Fermentation: The compound is produced during the fermentation process of certain foods and beverages.

- Chemical Synthesis: A common laboratory method involves starting with ethyl acetate, which is activated and coupled with acetone to form intermediates that are subsequently converted into 2-mercapto-3-methyl-1-butanol through bromination and reduction steps .

2-Mercapto-3-methyl-1-butanol has several applications:

- Flavoring Agent: It is used in food and beverage industries to enhance flavors, particularly in wines and coffee.

- Biomarker: Its presence in biological samples can indicate specific metabolic processes or dietary intake.

- Research: The compound serves as a standard in isotope dilution assays for analytical chemistry .

Studies have shown that 2-mercapto-3-methyl-1-butanol interacts with salivary enzymes that can lead to its rapid degradation compared to other volatile thiols. This enzymatic activity suggests that it may significantly influence flavor perception during food consumption . Additionally, research has explored its formation mechanisms during brewing processes and its sensory impact on beer flavor profiles .

Several compounds share structural similarities with 2-mercapto-3-methyl-1-butanol. Here are notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 3-Mercapto-3-methyl-2-pentanone | Similar thiol structure but with a different carbon chain | Often found in tropical fruits |

| 4-Mercapto-4-methyl-2-pentanone | Contains a methyl group at the fourth position | Known for its strong odor similar to cooked meat |

| 8-Mercapto-p-menthan-3-one | A cyclic compound with thiol functionality | Exhibits minty notes along with sulfur notes |

| 2-Mercapto-2-methylbutane | A branched thiol compound | Less potent than 2-mercapto-3-methyl-1-butanol |

While these compounds contain thiol groups or contribute to similar flavor profiles, 2-mercapto-3-methyl-1-butanol stands out due to its specific odor profile and biological significance in scent marking among felids .

The sensory perception of 2-Mercapto-3-methyl-1-butanol in beer matrices represents a critical factor in determining the overall quality and consumer acceptance of beer products. Research has established that this sulfur-containing compound exhibits remarkably low detection thresholds, making it one of the most potent contributors to onion-like off-flavors in beer [1]. The compound demonstrates exceptional olfactory potency with a detection threshold of 0.13 nanograms per milliliter in beer matrices, positioning it as a primary concern for brewing quality control [1] [2].

Analytical investigations utilizing gas chromatography-olfactometry have confirmed that 2-Mercapto-3-methyl-1-butanol consistently emerges as a causative compound for onion-like odors across multiple beer types [1] [3]. The formation of this compound occurs during fermentation processes in hopped wort, with concentrations significantly increasing following hot aeration treatment of the wort [1] [4]. This formation pathway directly links brewing process parameters to the sensory impact of the final product.

| Parameter | Value | Matrix | Reference |

|---|---|---|---|

| Detection Threshold | 0.13 ng/mL | Beer (difference threshold) | Noba et al. 2017 [1] |

| Odor Activity Value | >1.0 | Most beer samples | Noba et al. 2017 [1] |

| Formation Location | Hopped wort | Post-fermentation | Noba et al. 2017 [1] |

| Sensory Descriptor | Onion-like | Off-flavor characteristic | Multiple studies [1] [3] [4] |

Comparative Thresholds with 3-Mercapto-3-methyl-1-butanol

The comparative analysis between 2-Mercapto-3-methyl-1-butanol and its structural isomer 3-Mercapto-3-methyl-1-butanol reveals significant differences in sensory potency and contribution to beer off-flavors [1] [2]. While both compounds share similar chemical structures and formation pathways, their sensory impacts differ dramatically in magnitude and practical significance.

The detection threshold for 3-Mercapto-3-methyl-1-butanol in beer matrices measures 17.5 nanograms per milliliter, representing a 134-fold higher threshold compared to 2-Mercapto-3-methyl-1-butanol [1]. This substantial difference in sensory potency directly translates to markedly different contributions to overall beer flavor profiles. The Odor Activity Value calculations demonstrate that 2-Mercapto-3-methyl-1-butanol consistently exceeds 1.0 in most beer samples, indicating significant sensory contribution, while 3-Mercapto-3-methyl-1-butanol remains below 0.1 in all tested beer samples [5] [1].

Research utilizing quantitative descriptive analysis has established that only 2-Mercapto-3-methyl-1-butanol contributes meaningfully to onion-like off-flavor perception in beer [1] [2]. The formation mechanisms for both isomers appear similar, involving precursor compounds originating from hop materials and subsequent transformation during fermentation processes [4] [6]. However, the thermal sensitivity profiles differ between the isomers, with 2-Mercapto-3-methyl-1-butanol showing greater susceptibility to formation during hot aeration treatments [1].

| Comparative Parameter | 2-Mercapto-3-methyl-1-butanol | 3-Mercapto-3-methyl-1-butanol | Ratio |

|---|---|---|---|

| Detection Threshold (ng/mL) | 0.13 | 17.5 | 134x more potent |

| Odor Activity Value | >1.0 (significant) | <0.1 (negligible) | >10x higher activity |

| Sensory Contribution | Primary off-flavor contributor | Minimal sensory impact | Dominant contributor |

| Formation Sensitivity | Increases with hot aeration | Less heat-sensitive | More susceptible |

Matrix Effects on Sensory Perception Variability

The beer matrix composition significantly influences the sensory perception and detection thresholds of 2-Mercapto-3-methyl-1-butanol through complex interactions with non-volatile components [7] [8]. Research investigating matrix effects has demonstrated that protein content, carbohydrate levels, alcohol concentration, and pH collectively modulate the release and perception of volatile thiol compounds in beer systems [7] [9].

Protein interactions represent a primary mechanism affecting sensory perception variability of 2-Mercapto-3-methyl-1-butanol [7] [8]. Studies utilizing synthetic beer matrices have shown that increasing protein concentrations from low to high levels can elevate detection thresholds by factors ranging from 1.5 to 2.0, effectively reducing the perceived intensity of onion-like off-flavors [7]. This protein-volatile binding phenomenon occurs through specific interactions between sulfur-containing functional groups and amino acid residues in beer proteins.

Carbohydrate content demonstrates opposing effects on sensory perception, with medium carbohydrate levels enhancing volatile release through reduced binding interactions, while high carbohydrate concentrations increase binding competition and subsequently elevate detection thresholds [7] [8]. The alcohol content in beer matrices influences 2-Mercapto-3-methyl-1-butanol solubility and partitioning behavior, with modification factors ranging from 0.7 to 1.2 depending on ethanol concentration [7].

Multivariate analysis of matrix effects has revealed that interactions among volatile and non-volatile fractions significantly impact partitioning and sensory perception of beer compounds [7] [8]. Principal component analysis of synthetic beer systems explains up to 65% of total data variability, with correlations observed between sensory responses and chemical composition parameters [10]. The pH of beer matrices affects the chemical stability of 2-Mercapto-3-methyl-1-butanol, with modification factors ranging from 0.9 to 1.4 depending on acidity levels [7].

| Matrix Component | Effect on Sensory Perception | Threshold Modification Factor | Mechanism |

|---|---|---|---|

| Carbohydrates (Low) | Baseline perception | 1.0 | Direct perception |

| Carbohydrates (Medium) | Enhanced volatile release | 0.8-0.9 | Reduced binding interactions |

| Carbohydrates (High) | Reduced volatile release | 1.2-1.5 | Increased binding competition |

| Proteins (Low) | Reduced aroma intensity | 1.1-1.3 | Protein-volatile binding |

| Proteins (Medium) | Moderate suppression | 1.3-1.6 | Enhanced protein binding |

| Proteins (High) | Significant suppression | 1.5-2.0 | Strong protein complexation |

| Alcohol Content | Increased solubility | 0.7-1.2 | Solvent effect modification |

| pH Level | Affects stability | 0.9-1.4 | Chemical stability changes |

Multivariate Analysis of Onion-Like Off-Flavor Attribution

Multivariate statistical approaches have proven essential for understanding the complex relationships between 2-Mercapto-3-methyl-1-butanol and other volatile compounds contributing to onion-like off-flavor attribution in beer [11] [12]. Principal component analysis of headspace volatile compounds has identified key patterns and relationships that explain the sensory impact of this thiol compound within the broader context of beer flavor chemistry [11] [12].

Research utilizing 72 volatile compound variables in multivariate analysis has demonstrated that 2-Mercapto-3-methyl-1-butanol exhibits the highest factor loading (0.89) on the first principal component, which explains 38.2% of the total variance in onion-like off-flavor formation [11] [12]. This statistical relationship confirms the primary role of 2-Mercapto-3-methyl-1-butanol as the dominant contributor to onion-like sensory characteristics in beer matrices.

Factor analysis has revealed secondary contributors to onion-like off-flavor perception, including furfural (factor loading 0.76) and acetoin (factor loading 0.68), which demonstrate synergistic relationships with 2-Mercapto-3-methyl-1-butanol [11] [12]. The second principal component, explaining 24.7% of variance, includes 3-Mercapto-3-methyl-1-butanol with a factor loading of 0.82, though its practical contribution remains negligible due to low Odor Activity Values [1] [11].

Discriminant analysis techniques have achieved classification accuracies exceeding 94% for identifying beer samples with significant onion-like off-flavor characteristics [11] [12]. Stepwise discriminant analysis has identified 2-Mercapto-3-methyl-1-butanol, furfural, and acetoin as the three most important discriminatory variables, with Wilks' Lambda values of 0.045 indicating strong discriminatory power [11] [12].

| Principal Component | Compound Variable | Factor Loading | Variance Explained (%) | Contribution to Off-Flavor |

|---|---|---|---|---|

| PC1 | 2-Mercapto-3-methyl-1-butanol | 0.89 | 38.2 | Primary contributor |

| PC1 | Furfural | 0.76 | 38.2 | Secondary contributor |

| PC1 | Acetoin | 0.68 | 38.2 | Moderate contributor |

| PC1 | Dimethyl sulfide | 0.55 | 38.2 | Minor contributor |

| PC2 | 3-Mercapto-3-methyl-1-butanol | 0.82 | 24.7 | Negligible contributor |

| PC2 | Isoamyl acetate | -0.71 | 24.7 | Masking compound |

| PC3 | Methanethiol | 0.74 | 15.1 | Synergistic compound |

Correlation analysis has established strong positive relationships between 2-Mercapto-3-methyl-1-butanol concentrations and sensory intensity ratings (Pearson correlation r = 0.923), validating the analytical-sensory connection [8] [9]. The compound demonstrates significant correlations with precursor hop compounds (r = 0.689), supporting the formation pathway from hop-derived materials during brewing processes [1] [4].

Cross-validation analysis of multivariate models has confirmed the reliability of 2-Mercapto-3-methyl-1-butanol as a key predictor variable, with classification accuracy of 92.1% and significance levels below 0.001 [12] [10]. Machine learning approaches utilizing artificial neural networks have achieved correlation coefficients of 0.91 for predicting sensory descriptor intensities based on chemical composition data including 2-Mercapto-3-methyl-1-butanol concentrations [13] [10].

| Analytical Method | Key Discriminatory Variables | Classification Accuracy (%) | Wilks' Lambda | Significance |

|---|---|---|---|---|

| Stepwise Discriminant Analysis | 2-Mercapto-3-methyl-1-butanol, Furfural, Acetoin | 94.2 | 0.045 | <0.001 |

| Linear Discriminant Analysis | 2-Mercapto-3-methyl-1-butanol, Dimethyl sulfide | 89.7 | 0.089 | <0.001 |

| Quadratic Discriminant Analysis | 2-Mercapto-3-methyl-1-butanol, Matrix interactions | 91.3 | 0.067 | <0.001 |

| Cross-Validation Analysis | 2-Mercapto-3-methyl-1-butanol, Validation compounds | 92.1 | 0.058 | <0.001 |